Home > Products > Screening Compounds P34879 > Recombinant Staphylococcal Protein A
Recombinant Staphylococcal Protein A -

Recombinant Staphylococcal Protein A

Catalog Number: EVT-225824
CAS Number:
Molecular Formula:
Molecular Weight: 30 kDa
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Recombinant Alkali-tolerant Protein A was expressed in E.coli. It has the molecular mass of 30kD. The storage duration of recombinant Alkali-tolerant Protein A is 3 years
Overview

Recombinant Staphylococcal Protein A is a highly purified protein derived from the bacterium Staphylococcus aureus. It is known for its unique ability to bind immunoglobulin G, making it a valuable tool in various biotechnological and clinical applications. This protein is produced through recombinant DNA technology, allowing for the generation of large quantities with high purity and specificity.

Source

Recombinant Staphylococcal Protein A is typically produced in Escherichia coli, which serves as a host for the expression of the modified protein A gene. This method allows for the elimination of contaminants that are often present in native forms of the protein, such as endotoxins and other bacterial proteins, ensuring a safer product for laboratory use .

Classification

Staphylococcal Protein A belongs to a class of proteins known as immunoglobulin-binding proteins. It is classified based on its origin from Staphylococcus aureus and its function in binding to the Fc region of immunoglobulins, particularly IgG from various mammalian species. The recombinant form is non-glycosylated and consists primarily of immunoglobulin-binding domains .

Synthesis Analysis

Methods

The synthesis of recombinant Staphylococcal Protein A involves several key steps:

  1. Gene Cloning: The gene encoding Staphylococcal Protein A is cloned into an expression vector suitable for Escherichia coli.
  2. Transformation: The recombinant plasmid is introduced into E. coli cells through a process called transformation.
  3. Expression: The transformed cells are cultured under conditions that induce the expression of the protein.
  4. Purification: After expression, the protein is purified using chromatographic techniques such as affinity chromatography, ion-exchange chromatography, and gel filtration .

Technical Details

The purification process typically results in a product with greater than 95% purity, verified by techniques such as reverse phase high-performance liquid chromatography (RP-HPLC). The final product is often a sterile, colorless solution free from contaminants .

Molecular Structure Analysis

Structure

Recombinant Staphylococcal Protein A consists of five immunoglobulin-binding domains (A, B, C, D, and E), each approximately 60 amino acids long. These domains facilitate strong binding to the Fc region of antibodies . The molecular mass of recombinant Staphylococcal Protein A varies depending on the source but typically ranges from 30 kDa to 45 kDa.

Data

  • Molecular Weight: Approximately 30 kDa to 45 kDa
  • Amino Acid Composition: Contains no cysteine residues in its binding domains
  • Purity: Greater than 95% as determined by RP-HPLC .
Chemical Reactions Analysis

Reactions

Recombinant Staphylococcal Protein A primarily participates in binding reactions with immunoglobulins. The binding mechanism involves non-covalent interactions between the protein's Fc-binding domains and the heavy chain of IgG antibodies. This interaction does not alter the antibody's binding site, allowing it to remain functional for further applications.

Technical Details

The affinity of Staphylococcal Protein A for IgG varies among different species but generally exhibits strong binding capabilities due to its structural characteristics. This property is exploited in various assays and purification processes .

Mechanism of Action

Process

The mechanism by which recombinant Staphylococcal Protein A operates involves several steps:

  1. Binding: The protein binds to the Fc region of IgG antibodies through its specific binding domains.
  2. Immune Complex Formation: This binding can lead to the formation of immune complexes that can be isolated for further study or application.
  3. Inhibition of Immune Responses: In some contexts, Staphylococcal Protein A can inhibit host immune responses by preventing B-cell activation, which has implications in autoimmune disease treatment .

Data

  • Binding Efficiency: Greater than 95% binding activity to human IgG
  • Applications in Immunology: Used in assays such as enzyme-linked immunosorbent assay and Western blotting .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution
  • Storage Conditions: Should be stored at -20°C to maintain stability
  • Formulation: Typically provided as a sterile salt-free liquid without additives .

Chemical Properties

Applications

Recombinant Staphylococcal Protein A has numerous applications across various scientific fields:

  • Immunoprecipitation: Used for isolating specific antibodies from complex mixtures.
  • Antibody Purification: Essential in purifying monoclonal antibodies for therapeutic use.
  • Assay Development: Employed in developing assays such as enzyme-linked immunosorbent assays and Western blotting.
  • Clinical Research: Investigated for potential therapeutic applications in autoimmune diseases due to its ability to modulate immune responses .
Introduction to Staphylococcal Protein A (SPA) in Modern Research

Biological Role of Native SPA in Staphylococcus aureus Pathogenesis

SPA serves as a master immune evasion molecule in S. aureus pathogenesis through two principal mechanisms mediated by its immunoglobulin-binding domains (IgBDs). Each IgBD forms a triple-helical bundle with distinct binding sites: the Fc-binding site (specific for the CH2-CH3 elbow of IgG Fc regions) and the VH3-binding site (targeting the Fab region of B-cell receptors) [2] [10]. The Fc-binding activity (mediated by Gln9 and Gln10 in helix I) enables SPA to sequester antibodies in an inverted orientation on the bacterial surface. This molecular misorientation prevents Fc-Fc clustering necessary for C1q complement recruitment and Fcγ receptor-mediated phagocytosis, effectively blocking opsonophagocytic clearance [4] [9]. Meanwhile, the Fab-binding activity (dependent on Asp36 and Asp37 in the helix II-III linker) functions as a B-cell superantigen. By cross-linking VH3-type B-cell receptors, SPA triggers inappropriate B-cell receptor signaling, leading to massive clonal expansion followed by apoptotic collapse. This process eliminates a significant fraction of the antibody repertoire, impairing adaptive immunity against staphylococcal antigens [4] [10].

Beyond immunoglobulin interactions, SPA contributes to pathogenesis through additional mechanisms:

  • Biofilm Enhancement: SPA promotes biofilm formation on medical devices, facilitating persistent infections resistant to antibiotics and immune clearance [5].
  • Neutrophil Extracellular Trap (NET) Induction: SPA stimulates NETosis, contributing to inflammatory tissue damage while potentially creating protective niches for bacterial survival [2].
  • Tumor Necrosis Factor Receptor 1 (TNFR1) Activation: This interaction exacerbates inflammatory responses and tissue destruction during invasive infections [9].

Table 1: Immune Evasion Mechanisms of Staphylococcal Protein A

MechanismMolecular InteractionsBiological Consequence
Antibody MisorientationFcγ binding (Q9/Q10 residues)Blocks opsonophagocytosis and complement activation
B-cell Superantigen ActivityVH3 Fab binding (D36/D37 residues)Clonal expansion and collapse of VH3+ B-lymphocytes
Complement InhibitionPrevents C1q binding to Fc regionsDisrupts classical complement pathway
Biofilm FormationInteractions with host matrix proteinsEnhances persistence on medical devices
NET InductionUnknown receptor on neutrophilsPromotes inflammatory tissue damage

The profound immunosuppressive capabilities of SPA are evidenced by animal studies where spa-deficient mutants exhibit dramatically attenuated virulence. Compared to wild-type strains, spa mutants are cleared more rapidly from blood, fail to establish abscess lesions, and elicit robust protective immune responses against multiple staphylococcal antigens—effects not observed with wild-type infections [4] [10]. These observations underscore SPA's centrality in S. aureus immune evasion and establish it as a compelling target for therapeutic interventions.

Historical Development of Recombinant SPA (rSPA) as a Research Tool

The transformative journey of SPA from virulence factor to research reagent began with the advent of recombinant DNA technology in the late 1970s. Initial efforts focused on cloning the spa gene into Escherichia coli expression systems, overcoming challenges related to protein toxicity and secretion. Early recombinant versions maintained the native IgG-binding properties but lacked the C-terminal LPXTG cell wall anchoring motif, resulting in cytoplasmic or secreted expression rather than surface display [1]. A critical milestone was achieved with the development of extracellular truncated SPA containing the five immunoglobulin-binding domains without the native signal sequence. This innovation significantly improved yield and simplified purification while retaining full Fc-binding capability [1].

The optimization of expression systems has been an ongoing focus to enhance rSPA production efficiency:

  • Strain Engineering: E. coli BL21(DE3) emerged as the preferred expression host due to its robust growth characteristics and compatibility with the T7 promoter system [1].
  • Induction Strategies: Replacement of isopropyl β-D-1-thiogalactopyranoside (IPTG) with lactose as an inducer reduced costs and improved process sustainability [1].
  • Secretion Enhancement: Addition of glycine to culture media (optimized at 1.77% w/v) increased cell membrane permeability, facilitating extracellular release of rSPA [1].
  • Response Surface Methodology (RSM): This statistical approach identified optimal culture conditions: 10% (w/v) lactose, induction at optical density 600 of 1.1, 11-hour induction duration, and 33°C temperature—yielding a fivefold increase in extracellular rSPA production [1].

Table 2: Optimization of Recombinant SPA Expression in E. coli

ParameterInitial RangeOptimized ValueImpact on Yield
Inducer Concentration0.5-12% lactose10% lactose3.2-fold increase
Glycine Supplementation0.5-3% w/v1.77% w/v73% secretion enhancement
Induction Timing5-16 hours11 hours post-inoculation2.8-fold improvement
Induction OD6000.5-1.51.1Maximized cell density and productivity
Temperature25-37°C33°CBalanced protein folding and expression rate

Protein engineering further refined rSPA properties for specific applications. The development of SpAKKAA—a nontoxigenic variant with lysine substitutions at positions 9/10 (Q9K/Q10K) and alanine substitutions at positions 36/37 (D36A/D37A) in each IgBD—abolished both Fcγ and VH3 Fab binding while maintaining immunogenicity. This variant enabled the generation of monoclonal antibodies that neutralize wild-type SPA functions and promote opsonophagocytic killing of methicillin-resistant S. aureus (MRSA) [4]. Additionally, modular rSPA designs emerged, featuring engineered cysteine residues for site-directed conjugation to chromatography matrices, fluorescent probes, enzyme markers, biotin, or colloidal gold—expanding its utility across diverse detection platforms [3] [6].

Modern rSPA is typically produced as a 45 kDa non-glycosylated polypeptide in E. coli, purified to >95% homogeneity using chromatographic techniques without human IgG affinity steps, ensuring absence of mammalian immunoglobulins and bacterial contaminants like staphylococcal endotoxins or hemolysins [6]. These advances have transformed rSPA into a standardized, consistent reagent with batch-to-batch reproducibility superior to native protein A extracted from S. aureus cultures.

Significance of rSPA in Antibody-Mediated Immunological Studies

rSPA has become fundamental to antibody research and applications due to its unparalleled ability to bind immunoglobulins with high specificity and affinity. The binding profile of rSPA varies significantly across species and immunoglobulin subclasses. It exhibits strongest affinity for human IgG1, IgG2, and IgG4 (++++) and weaker binding to IgG3 (+++), reflecting the critical role of histidine at position 435 (substituted by arginine in IgG3 allotypes except IGHG318-23) [3] [9]. Beyond IgG, rSPA binds variably to IgM, IgA, and IgE, though these interactions are generally weaker than IgG binding. Notably, the absence of IgG3 binding (except in rare allotypes) has significant immunological implications, as anti-SPA IgG3 antibodies in human sera demonstrate superior opsonization capabilities against wild-type SPA-expressing *S. aureus compared to IgG1 antibodies [9].

The applications of rSPA span multiple domains of immunological research:

  • Antibody Purification: rSPA affinity chromatography remains the gold standard for purifying monoclonal antibodies and Fc-fusion proteins due to its high selectivity and gentle elution conditions (typically low pH buffers). This application leverages the Fc-binding specificity of rSPA to capture antibodies from complex mixtures like serum or cell culture supernatants [3] [6].
  • Immunoprecipitation: rSPA conjugated to magnetic or agarose beads enables isolation of antigen-antibody complexes for proteomic analysis, co-immunoprecipitation studies, and chromatin immunoprecipitation [3].
  • Immunoassays: rSPA conjugates with reporter enzymes (peroxidase, alkaline phosphatase), fluorophores (FITC), or biotin serve as universal detection reagents in ELISA, Western blotting, immunohistochemistry, and flow cytometry. This versatility stems from rSPA's ability to bind primary antibodies regardless of species or antigen specificity [3] [6].
  • B-cell Analysis: rSPA coupled to fluorescent labels identifies VH3+ B-lymphocytes, facilitating studies on B-cell repertoire development and superantigen-mediated immunomodulation [4].

The therapeutic significance of rSPA extends beyond its use as a reagent. Research on SpAKKAA-specific monoclonal antibodies has demonstrated their capacity to neutralize wild-type SPA functions, promote opsonophagocytic killing of MRSA in human blood, and protect against abscess formation in animal models [4]. These findings highlight the potential of rSPA-derived technologies as anti-infective strategies. Furthermore, rSPA forms the basis of cutting-edge production platforms for therapeutic peptides. Recent innovations employ chimeric proteins where target peptides are fused to rSPA, enabling efficient microbial fermentation production with reduced solvent use, elimination of protecting groups, and improved Process Mass Intensity (PMI) compared to traditional solid-phase peptide synthesis [8].

Table 3: Species and Immunoglobulin Binding Profile of Recombinant Protein A

SpeciesIg Class/SubclassBinding StrengthNotes
HumanIgG1, IgG2, IgG4++++Strong binding
IgG3+++Weak binding except IGHG3*18-23 allotypes
IgM++Variable depending on source
IgA1, IgA2+Weak interaction
IgE++Moderate affinity
IgD+++Significant binding
MouseIgG1+Weak interaction
IgG2a, IgG2b++++Strong binding
IgG3++Moderate affinity
IgM+++Significant binding
RabbitIgG++++Universal strong binding
CowIgG1+Weak interaction
IgG2+++Moderate to strong binding
PigIgG+++Significant binding
DogIgG++Variable binding
CatIgG+++Moderate to strong binding

rSPA's significance continues to expand with emerging applications in biosensor technology, microarray platforms, and nanoparticle functionalization. Its stability, specificity, and adaptability make it an enduring cornerstone of immunological research—a remarkable transformation for a protein that evolved to subvert mammalian immunity. As recombinant engineering advances, novel rSPA variants with tailored binding specificities and enhanced physicochemical properties will further broaden its utility in both basic science and translational applications [3] [6] [9].

Properties

Product Name

Recombinant Staphylococcal Protein A

Molecular Weight

30 kDa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.